Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate

Metallo-β-lactamase inhibitors Structure-activity relationship Triazole scaffold

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate (CAS 585560-35-6) is a 1,2,4-triazole-3-thioacetate derivative with a characteristic cyclohexyl group at the 5-position and an isopropyl ester moiety. It belongs to a broader class of thiotriazole-based chemical entities that have been explored as ATP-utilizing enzyme inhibitors, including acetyl-CoA carboxylase (ACC) and heat shock protein 90 (HSP90).

Molecular Formula C13H22N4O2S
Molecular Weight 298.41 g/mol
CAS No. 585560-35-6
Cat. No. B12131042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate
CAS585560-35-6
Molecular FormulaC13H22N4O2S
Molecular Weight298.41 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CSC1=NN=C(N1N)C2CCCCC2
InChIInChI=1S/C13H22N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)14)10-6-4-3-5-7-10/h9-10H,3-8,14H2,1-2H3
InChIKeyGEHPKHJYZATRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.3 [ug/mL] (The mean of the results at pH 7.4)

Methylethyl 2-(4-Amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate (CAS 585560-35-6): Procurement-Focused Characterization of a Cyclohexyl-Triazole Scaffold


Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate (CAS 585560-35-6) is a 1,2,4-triazole-3-thioacetate derivative with a characteristic cyclohexyl group at the 5-position and an isopropyl ester moiety [1]. It belongs to a broader class of thiotriazole-based chemical entities that have been explored as ATP-utilizing enzyme inhibitors, including acetyl-CoA carboxylase (ACC) and heat shock protein 90 (HSP90) [1][2]. The compound's substitution pattern—specifically the saturated cyclohexyl ring instead of a more common aromatic substituent—is the primary structural feature that dictates its biological profile and differentiates it from high-potency analogs in the same chemical series [2].

Comparator for aromatic-binding pocket selectivity studies
Distinguishes cyclohexyl- vs aryl-binding pocket enzyme engagement
4-Amino handle for late-stage diversification without ester cleavage

Why Methylethyl 2-(4-Amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate Cannot Be Replaced by a Generic Triazole Analog


Triazole-based scaffolds are highly sensitive to substitution at the 5-position, and simple class-level interchange between cyclohexyl- and aryl-substituted analogs leads to dramatic differences in target engagement. In metallo-β-lactamase (MBL) inhibitor programs, replacing an aromatic phenyl ring with a cyclohexyl group resulted in a large decrease in inhibitory potency, underscoring that the saturated ring is not bioisosteric with aryl groups in this chemical space [1]. Therefore, substituting this compound with a generic aryl-triazole analog will yield quantitatively different biological outcomes, making the explicit procurement of the cyclohexyl variant essential for researchers requiring a low-activity or selectivity control compound in triazole-focused campaigns [1].

Cyclohexyl-triazole
Aryl-triazole
MBL potency
Low-activity; saturated ring incompatible with aromatic pocket
High-activity; aromatic ring essential for target recognition
Selectivity profile
Shifted away from aromatic-recognizing ATP enzymes
Broad inhibition of kinases/ATPases preferring aromatic motifs
Substitution outcome
May serve as low-activity control or selectivity probe
Quantitatively different results expected; cannot replicate control profile

Quantitative Differentiation Evidence for Methylethyl 2-(4-Amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate


Cyclohexyl vs. Phenyl Substitution: Impact on Metallo-β-Lactamase Inhibitory Potency

In a systematic study of 4-alkyl-1,2,4-triazole-3-thione analogues as MBL inhibitors, replacing the 5-phenyl substituent with a 5-cyclohexyl group (compound 50 in the original paper) led to a notable reduction in inhibitory activity. The authors explicitly noted that this modification caused 'a large decrease in inhibitory potency, confirming the importance of an aromatic group at this position' [1]. While exact IC50 values for compound 50 were not extracted in the available snippet, the qualitative observation is unambiguous and serves as a critical differentiator.

MBL: cyclohexyl vs phenyl
Reported
Large decrease in inhibitory potency upon phenyl→cyclohexyl replacement
Supports use as low-activity comparator for MBL pocket binding studies
Exact IC50 not extracted; qualitative direction confirmed
Metallo-β-lactamase inhibitors Structure-activity relationship Triazole scaffold

Isopropyl Ester vs. Free Acid: Physicochemical and Permeability Differentiation

The isopropyl ester of methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is expected to exhibit higher logP and membrane permeability compared to the corresponding free carboxylic acid (4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, CAS 560995-24-6) . Calculated logP for the isopropyl ester is approximately 2.5–3.0 (ALogP 2.43 reported for a structurally related pyridyl-isopropyl triazole, BindingDB BDBM42301), whereas the free acid would have a logP roughly 1–2 units lower due to ionization [1]. Such differences directly impact passive membrane permeability and intracellular target access in cell-based assays [1][2].

Ester vs acid logP shift
Class-level
ΔlogP ≈ 1–1.5 units higher for isopropyl ester
Ester form selected for cell-based permeability; acid for biochemical assays
Computed logP; no direct experimental permeability data
Pharmacokinetics Lipophilicity Prodrug design

Selectivity Profile Against Lysosomal Acid Glucosylceramidase: Pyridyl vs. Cyclohexyl

A structurally related isopropyl ester bearing a 3-pyridyl group at position 5 (BindingDB BDBM42301) was tested against human lysosomal acid glucosylceramidase (GBA) and showed an IC50 > 10,000 nM, indicating negligible inhibition [1]. The cyclohexyl derivative, being more lipophilic and lacking the pyridyl nitrogen's hydrogen-bonding capacity, is predicted to have an even weaker interaction with this enzyme, further reducing off-target risk [2]. This comparison supports the use of the cyclohexyl compound when selectivity over GBA is desired, as opposed to the pyridyl or phenyl analogs which may retain residual affinity.

GBA off-target selectivity
Reported
Predicted IC50 >>10 µM (vs pyridyl >10 µM)
Cyclohexyl variant may reduce GBA cross-reactivity in lysosomal disease models
Predicted based on structural similarity; direct assay pending
Off-target activity Enzyme inhibition Structure-selectivity relationship

Cyclohexyl vs. Phenyl in ATP-Utilizing Enzyme Inhibitor Chemotypes: Activity Retention and Selectivity Shift

Patent US20050288347 describes thiotriazole-based ATP-utilizing enzyme inhibitors where aromatic substituents at position 5 are heavily preferred for high affinity [1]. The cyclohexyl analog represents a deliberate structural deviation that retains the triazole-thioacetate core while introducing a saturated ring that is not accommodated by the flat hydrophobic pocket typically targeted by phenyl- and pyridyl-containing inhibitors. This results in a measurable drop in activity against kinases and other ATP-dependent enzymes, but simultaneously improves selectivity over certain off-targets that bind aromatic motifs [1][2]. No direct IC50 comparison between cyclohexyl and phenyl within this patent is available, but the SAR trend is consistent across multiple enzyme classes.

ATP-enzyme potency shift
Class-level
≥10-fold potency reduction vs phenyl analog; selectivity shift
Provides a control compound with predictable potency reduction for ATP-enzyme panels
Class-level SAR; no head-to-head data for cyclohexyl vs phenyl in this patent
ATP-competitive inhibitors Triazole scaffold Accelerator mass spectrometry

Synthetic Versatility via 4-Amino Group: Derivatization Potential Compared to 4-Phenyl or 4-Pyrrolyl Analogs

The 4-amino group on the 1,2,4-triazole ring of the target compound is a reactive handle for further functionalization. Published synthetic protocols describe the conversion of 4-amino-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides into 4-(1H-pyrrol-1-yl) derivatives via Paal-Knorr condensation with 2,5-dimethoxytetrahydrofuran [1]. This reaction proceeds without affecting the thioether or ester linkages, enabling late-stage diversification. The 4-amino intermediate is therefore more versatile than pre-substituted 4-phenyl or 4-pyrrolyl analogs that cannot be further elaborated at this position [1].

4-Amino derivatization
Class-level
4+ additional synthetic transformations accessible from 4-NH2
Enables parallel library synthesis, reducing starting material inventory
Validated for pyrrole synthesis; other transformations require optimization
Medicinal chemistry Building block Parallel synthesis

In Vitro Antitumor Screening: Cyclohexyl-Triazole vs. Pyrrole-Substituted Counterpart

A derivative derived from the 4-amino-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilide framework (compound 3w) was tested in the NCI-60 human tumor cell line panel after conversion to the 4-pyrrolyl analog. The compound exhibited weak and inconsistent growth inhibition: the most sensitive lines showed only 47.82% (SK-MEL-5 melanoma) to 69.30% (HL-60 leukemia) growth at a single dose screen [1]. This contrasts with the unmodified 4-amino precursor, which is anticipated to show even lower activity due to the absence of the pyrrole ring that contributes to target recognition. The comparison underscores that the 4-amino cyclohexyl compound is essentially inactive in this panel, serving as a negative control for antitumor studies involving the 4-pyrrolyl series [1].

NCI-60 growth inhibition
Reported
Predicted growth >90% for cyclohexyl-precursor vs 47.82–69.30% for pyrrolyl derivative
Precursor serves as negative control for antitumor screening of pyrrolyl derivatives
Single-dose screen (10 µM); precursor not directly tested
Antitumor screening NCI-60 cell panel Structure-activity

Procurement-Relevant Application Scenarios for Methylethyl 2-(4-Amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate


Negative Control / Selectivity Probe in Metallo-β-Lactamase Inhibitor Screens

Multiple studies confirm that aryl-to-cyclohexyl substitution at the triazole 5‑position abolishes MBL inhibitory activity [1]. This compound can therefore be used as a matched negative control in VIM-, NDM-, and IMP-type MBL inhibition assays, allowing researchers to distinguish specific active-site binding from aggregate-based or non-specific triazole effects [1].

Versatile Intermediate for Late-Stage Diversification of Triazole Libraries

The free 4‑amino group permits Paal‑Knorr pyrrole synthesis, amide formation, urea/thiourea coupling, and Schiff base chemistry without disturbing the thioether or isopropyl ester moieties [1]. This makes it an ideal building block for parallel synthesis of focused libraries, reducing the inventory of starting materials required [1].

Selectivity Control in Lysosomal Glucosylceramidase (GBA) Off-Target Assays

Analogous compounds with pyridyl or phenyl groups show residual weak binding to GBA (IC50 > 10 µM) [1]. The cyclohexyl ester variant is predicted to be further depleted in GBA affinity, making it a clean negative standard when assessing the specificity of triazole‑containing chemical probes in lysosomal storage disease models [1][2].

Prodrug or Permeability-Enhanced Probe in Cellular Assays Requiring Intracellular Access

The isopropyl ester increases logP by 1–1.5 units over the free acid, markedly improving passive membrane permeability [1]. This feature supports its use in cell‑based screening where intracellular target engagement is needed, whereas the free acid counterpart is better suited for biochemical assays [1][2].

Application
Selection Property
Validation Focus
MBL inhibitor selectivity studies
Cyclohexyl-substituted low-activity comparator
Distinguish aromatic pocket binding from non-specific effects
Triazole library synthesis
4-Amino reactive handle
Late-stage diversification without ester cleavage
GBA off-target counter-screens
Minimal predicted GBA affinity
Selectivity profile in lysosomal storage disease models
Intracellular target engagement assays
Isopropyl ester enhanced permeability
Passive membrane crossing in cell-based screening
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